molecular formula C15H11ClN2 B3257611 4-Chloro-8-methyl-2-phenylquinazoline CAS No. 29209-81-2

4-Chloro-8-methyl-2-phenylquinazoline

Cat. No.: B3257611
CAS No.: 29209-81-2
M. Wt: 254.71 g/mol
InChI Key: SDJYINOJLYTEHG-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-phenylquinazoline is a quinazoline derivative with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol. This compound is characterized by the presence of a quinazoline core, a benzene ring (phenyl group), a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methyl-2-phenylquinazoline typically involves the following steps:

  • Condensation Reaction: The starting materials, such as anthranilic acid and o-phenylenediamine, undergo a condensation reaction to form the quinazoline core.

  • Chlorination: The resulting quinazoline derivative is then chlorinated to introduce the chlorine atom at the 4-position.

  • Methylation: Finally, the compound is methylated to introduce the methyl group at the 8-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methyl-2-phenylquinazoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

  • Substitution: Substitution reactions at the chlorine or methyl positions can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Quinazoline-2,4-dione Derivatives: Resulting from oxidation reactions.

  • Reduced Quinazoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinazoline Derivatives: Resulting from substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-8-methyl-2-phenylquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

4-Chloro-8-methyl-2-phenylquinazoline is similar to other quinazoline derivatives, such as:

  • Quinazoline: The parent compound without substituents.

  • 4-Chloro-2-phenylquinazoline: Lacking the methyl group at the 8-position.

  • 8-Methyl-2-phenylquinazoline: Lacking the chlorine atom at the 4-position.

Uniqueness: The presence of both the chlorine atom and the methyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other quinazoline derivatives.

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Properties

IUPAC Name

4-chloro-8-methyl-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)17-15(18-14(12)16)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYINOJLYTEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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